molecular formula C10H13NO4 B3029228 Bryonamide B CAS No. 5942-25-6

Bryonamide B

Cat. No.: B3029228
CAS No.: 5942-25-6
M. Wt: 211.21 g/mol
InChI Key: JDMYVMZSGKUWLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bryonamide B can be synthesized through various organic synthesis methods. One common approach involves the use of benzoic acid derivatives. The preparation typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Bryonia dioica plants. The extraction process includes:

Chemical Reactions Analysis

Types of Reactions: Bryonamide B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of Bryonamide B involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Comparison with Similar Compounds

Uniqueness of Bryonamide B: this compound is unique due to its specific molecular structure and the combination of bioactive properties it exhibits. While similar compounds like Bryonamide A and Cucurbitacin B share some properties, this compound’s distinct molecular interactions and pathways make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-6-7(2-3-8(9)13)10(14)11-4-5-12/h2-3,6,12-13H,4-5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMYVMZSGKUWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bryonamide B
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Bryonamide B
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